disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate
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Overview
Description
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its stability and vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate involves multiple steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-sulfonatophenylamine under alkaline conditions to form the azo compound.
Further Coupling: This intermediate azo compound is further coupled with 2-hydroxy-5-aminobenzoic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and reactant addition. The process is optimized for yield and purity, often involving continuous flow systems and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azo groups in the compound can undergo oxidation, leading to the formation of nitro compounds.
Reduction: Under reducing conditions, the azo groups can be cleaved to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of nitro or sulfonic groups on the aromatic rings.
Scientific Research Applications
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is used in various scientific research applications:
Chemistry: As a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Used in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in cosmetics and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo reversible cleavage under certain conditions, which is the basis for its use as a pH indicator. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate: Another azo dye with similar applications but different structural features.
Disodium 2-hydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzoate: Similar in structure but with different substituents affecting its color and reactivity.
Uniqueness
Disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its stability and versatility make it a valuable compound in various applications.
Properties
Molecular Formula |
C27H20N6Na2O8S |
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Molecular Weight |
634.5 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
PBOIUUROGJVVNC-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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